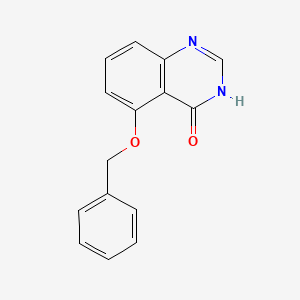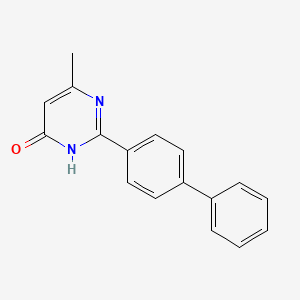
5-(Benzyloxy)-3,4-dihydroquinazolin-4-one
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its relevance in various fields .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield .Molecular Structure Analysis
This involves the use of various spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to elucidate the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, etc .Applications De Recherche Scientifique
- Field : Pharmaceutical and medicinal chemistry .
- Application : Chalcones derivatives, which are structurally similar to your compound, have wide applications in pharmaceutical and medicinal chemistry .
- Methods : Compounds were synthesized by coupling with aromatic substituted aldehyde. All the synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results : The synthesized compounds were screened for antimicrobial activity .
- Field : Pharmaceutical and medicinal chemistry .
- Application : Chalcone derivatives derived from p-chloroacetophenone have been studied for their antioxidant activity .
- Methods : The reaction of p-chloroacetophenone with different substituted aromatic aldehyde was carried out. The newly synthesized chalcones were analyzed by their spectral data TLC, IR, UV and melting point .
- Results : These newly synthesized compounds were evaluated for in-vitro antioxidant activity by Diphenyl Picryl Hydrazine (DPPH) model using ascorbic acid as standard .
- Field : Natural product chemistry .
- Application : Xanthones, which share a similar core structure with your compound, are secondary metabolites found in plants, fungi, lichens, and bacteria. They have a diverse range of bioactivities .
- Methods : The structure of xanthone determines its bioactivity, and different substitutions might result in variable bioactivity .
- Results : Xanthones have a variety of health-promoting properties, including anti-bacterial, anti-carcinogenic, anti-oxidant, and anti-diabetic properties .
Antimicrobial Activity
Antioxidant Activity
Bioactivity of Xanthone Glucosides
- Field : Organic Chemistry .
- Application : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This property can be exploited in various chemical reactions, including oxidations and reductions .
- Methods : Oxidations are normally effected by hot acidic permanganate solutions, but for large scale industrial operations catalyzed air-oxidations are preferred .
- Results : The outcome of these reactions can vary depending on the specific conditions and reactants used .
- Field : Inorganic Chemistry .
- Application : A compound structurally similar to “5-(Benzyloxy)-3,4-dihydroquinazolin-4-one”, known as 3,5-bis((4′-carboxylbenzyl)oxy)benzoic acid (H3(bcbob)), has been used to synthesize new 3-D coordination polymers .
- Methods : Hydrothermal reactions of transition-metal salts with H3(bcbob) were carried out at different pH values .
- Results : Four new bcbob-based 3-D coordination polymers were produced . These polymers have potential applications in sensing properties .
- Field : Organic Chemistry .
- Application : Benzyl ethers and esters are important compounds in organic chemistry and can be prepared using a variety of methods .
- Methods : One method involves the reaction of an alcohol with 2-benzyloxypyridine in the presence of MgO .
- Results : This method allows for the efficient preparation of benzyl (arylmethyl) ethers .
Benzylic Oxidations and Reductions
Coordination Polymers
Preparation of Benzyl Ethers and Esters
- Field : Inorganic Chemistry .
- Application : Transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde have been synthesized and studied for their antioxidant and antimicrobial activity .
- Methods : The complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
- Results : The synthesized metal(II) complexes were found to be highly potent in in vitro antioxidant activity and also showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands .
- Field : Medicinal Chemistry .
- Application : Hydroxypyridinone derivatives, which share a similar core structure with your compound, have been designed, synthesized, and evaluated for their inhibitory behavior and antioxidant activity .
- Methods : The derivatives were synthesized and their inhibitory behavior and antioxidant activity were evaluated .
- Results : One of the derivatives was found to be the most potent, with IC50 values of 0.789 μM . Moreover, it showed excellent selectivity towards ALR2 with a selectivity index 25.23, which was much higher than that of eparlestat (17.37), the positive control .
- Field : Organic Chemistry .
- Application : Benzyl ethers and esters are important compounds in organic chemistry and can be prepared using a variety of methods .
- Methods : One method involves the reaction of an alcohol with 2-benzyloxypyridine in the presence of MgO .
- Results : This method allows for the efficient preparation of benzyl (arylmethyl) ethers .
Transition Metal Complexes
Aldose Reductase Inhibitors
Preparation of Benzyl Ethers and Esters
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-phenylmethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-15-14-12(16-10-17-15)7-4-8-13(14)19-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNGAQRVESDVCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-3,4-dihydroquinazolin-4-one | |
CAS RN |
1432681-49-6 | |
| Record name | 5-(benzyloxy)-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384390.png)
![2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384394.png)
![2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1384395.png)

![2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1384397.png)
![2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1384398.png)


![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384402.png)

![7-benzyl-2-(4-methylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1384405.png)
![T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1384408.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384410.png)
![7-Bromothieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B1384412.png)